molecular formula C10H10N2O2 B073852 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1133-42-2

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B073852
CAS No.: 1133-42-2
M. Wt: 190.2 g/mol
InChI Key: MUESRUHFMTYDIT-UHFFFAOYSA-N
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Description

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Enantioselective Synthesis

    1,4-Benzodiazepine-2,5-diones are key scaffolds in medicinal chemistry, particularly for creating enantiopure examples with quaternary stereogenic centers. They are synthesized from amino acids and exhibit excellent enantioselectivity, useful in diverse N1 functionality (Carlier et al., 2006).

  • Parallel Solid-Phase Synthesis

    An efficient strategy for the parallel solid-phase synthesis of 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones has been developed, highlighting its potential in streamlined pharmaceutical production (Nefzi et al., 2001).

  • Solid-Phase Synthesis and Library Preparation

    A method for solid-phase synthesis of 1,4-benzodiazepine-2,5-diones has been developed, enabling the preparation of a diverse library of these compounds. This method is significant for lead identification and optimization in drug discovery (Boojamra et al., 1997).

  • Anti-Leishmanial Agents

    Certain benzodiazepine analogues like 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione have shown effectiveness against Leishmania amastigotes in vitro. Studies on their metabolism, toxicity, and interaction with macrophages provide insights into their potential as treatments for leishmaniasis (Thi et al., 2009).

  • Synthesis of Derivatives

    A series of 1,4-benzodiazepine-2,5-dione derivatives with a carboxy group at the 3-position have been synthesized, indicating the versatility and adaptability of these compounds in chemical synthesis (Ho et al., 2002).

  • Highly Enantioselective Synthesis

    The direct synthesis of enantiopure quaternary 1,4-benzodiazepine-2,5-diones from proline-derived materials has been developed, showing high enantioselectivity and significance in medicinal chemistry (Macquarrie-Hunter & Carlier, 2005).

Mechanism of Action

Target of Action

The primary target of 1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione acts as a GABA modulator GABA-A receptors have at least three allosteric sites at which modulators act . This compound increases the opening frequency of gamma-aminobutyric acid-activated chloride channels .

Biochemical Pathways

The compound’s action on the GABA receptor-ionophore complex affects the GABAergic neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. The downstream effects include reduced neuronal excitability and potential sedative effects.

Result of Action

The compound’s action on the GABA receptor-ionophore complex can lead to reduced neuronal excitability . This could potentially have sedative effects, although the specific molecular and cellular effects would depend on the context of use and dosage.

Safety and Hazards

The safety data sheet for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione indicates that it should be handled with care to avoid dust formation and inhalation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

Properties

IUPAC Name

1-methyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUESRUHFMTYDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393659
Record name 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133-42-2
Record name 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Methyl-1H-benzo[d][1,3]oxazine-2,4-dione (11.0 g, 62.1 mmol) and 2-aminoacetic acid (5.13 g, 68.3 mmol) were dissolved in DME (60 mL) and water (20 mL) and triethylamine was added. The reaction mixture was stirred at 60° C. for 4 hours. The mixture was concentrated in vacuo to get a light tan heavy oily residue that was dissolved in acetic acid (75 mL). This mixture was refluxed 4 hours then cooled down to room temperature. The solvent was evaporated to get a tan heavy oil. The oil was allowed to stand at room temperature overnight in ether (50 mL). The beige crystalline solid was filtered and washed with ether. The solid was then triturated in ether to afford title compound 467 (7.95 g, 67%) as a beige crystalline solid. 1H NMR (DMSO-d6) δ (ppm): 8.70 (s, 1H), 7.70 (d, J=7.6 Hz, 1H), 7.60 (t, J=7.2 Hz, 1H), 7.42 (d, J=8.0 Hz, 1H), 7.32 (t, J=7.5 Hz, 1H), 3.75-3.72 (m, 1H), 3.51-3.46 (m, 1H), 3.28 (s, 3H). MS (ESI): 190.90 (MH)+
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do BNZ-1 and BNZ-2 interact with macrophages and what are the potential downstream effects relevant to their anti-leishmanial activity?

A1: While the precise mechanism of action remains unclear, research indicates that both BNZ-1 and BNZ-2 deplete glutathione (GSH) levels in murine macrophages without affecting cell viability at concentrations up to 100 μM. [] This GSH depletion is noteworthy because Leishmania parasites rely on a GSH analogue, trypanothione, for their survival. [] Further investigation is needed to determine if BNZ compounds directly or indirectly target trypanothione, potentially leading to parasite death.

Q2: How are BNZ-1 and BNZ-2 metabolized in the liver?

A2: Studies utilizing rat hepatocytes and liver microsomes reveal that both BNZ-1 and BNZ-2 undergo similar metabolic transformations. [, ] These transformations include N-demethylation and hydroxylation, followed by O-glucuronidation. [, ] Understanding the metabolic pathways of these compounds is crucial for assessing their potential as therapeutic agents.

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